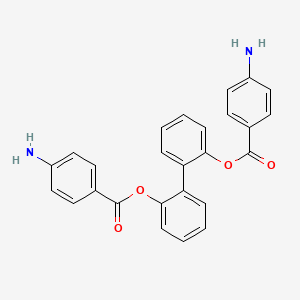
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide involves multi-step chemical reactions that typically start from basic aromatic or heterocyclic compounds. These processes may involve nucleophilic substitutions, condensation reactions, and the formation of amide bonds. The synthesis is characterized by its specificity to the isoxazole and benzodioxole moieties, aiming to achieve a high degree of purity and structural integrity (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
Molecular structure analysis reveals that N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide possesses a complex architecture, with a combination of aromatic and heteroaromatic rings. This structure is stabilized by intramolecular hydrogen bonds and exhibits significant planarity, contributing to its unique chemical properties. X-ray diffraction studies and density functional theory (DFT) calculations are commonly employed to elucidate the precise geometry and electronic structure of such molecules (Long, Qin, Wu, Zou, & Zhou, 2019).
Chemical Reactions and Properties
Chemical reactions involving N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide are influenced by its reactive functional groups, such as the amide linkage and the electron-rich isoxazole ring. These groups can undergo various chemical transformations, including nucleophilic attack, oxidation, and hydrolysis, leading to a wide range of derivatives with potential biological activities. The compound's reactivity is further modulated by the electron-donating and withdrawing effects of the substituents on the benzodioxole and isoxazole rings (Karrouchi, Brandán, Sert, El-marzouqi, Radi, Ferbinteanu, Faouzi, Garcia, & Ansar, 2020).
Physical Properties Analysis
The physical properties of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure, with the polar amide bond and aromatic systems contributing to its solubility in organic solvents and its crystalline form. The crystal structure, vital for understanding the material's stability and reactivity, is characterized by specific intermolecular interactions, including hydrogen bonding and π-π stacking (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Properties Analysis
The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide are defined by its functional groups. The amide linkage imparts stability and affects the compound's acidity and basicity. The presence of the benzodioxole and isoxazole rings contributes to its electron distribution, making it a candidate for various chemical reactions. These properties are pivotal in synthesizing derivatives with enhanced or targeted chemical functionalities (Dighe, Mahajan, Maste, & Bhat, 2012).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-13(9(2)20-16-8)14(17)15-6-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIMJAGJZKVRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)
![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)